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Compound of Interest

Compound Name: Enasidenib

Cat. No.: B560146 Get Quote

Enasidenib (AG-221) is a targeted therapy that has significantly improved outcomes for

patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring mutations in

the isocitrate dehydrogenase 2 (IDH2) gene. It functions as an allosteric inhibitor, binding to the

dimer interface of the mutant IDH2 enzyme to block the production of the oncometabolite D-2-

hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts epigenetic regulation and blocks

myeloid differentiation, contributing to leukemogenesis. Despite its initial efficacy, a significant

portion of patients develop resistance, leading to disease progression.

This guide provides a comparative analysis of the known mechanisms of acquired resistance to

Enasidenib, focusing on secondary mutations within the IDH2 gene. It presents supporting

experimental data, details key methodologies for identifying and characterizing these

mutations, and outlines alternative therapeutic considerations.

Mechanisms of Acquired Resistance to Enasidenib
Acquired resistance to Enasidenib primarily arises from genetic alterations that restore the

production of 2-HG. The most well-characterized mechanisms include the development of

second-site mutations in the IDH2 gene and the emergence of mutations in the parallel IDH1

gene, a phenomenon known as isoform switching.

Second-Site IDH2 Mutations at the Dimer Interface
The predominant mechanism of resistance involves the acquisition of secondary mutations in

the IDH2 gene itself. These mutations typically occur at the dimer interface, the very site where
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Enasidenib binds.

Mutations in trans: The first described cases of resistance involved the emergence of

second-site mutations on the wild-type IDH2 allele (in trans to the primary oncogenic

mutation, such as R140Q). The most frequently reported trans mutations are Q316E

(glutamine to glutamic acid) and I319M (isoleucine to methionine). These mutations alone do

not produce 2-HG, but when co-expressed with the R140Q mutation, they form a

heterodimer that is resistant to Enasidenib, thereby restoring 2-HG production. Structural

modeling suggests the Q316E mutation reduces hydrogen bonds between the drug and the

enzyme, while the bulkier side chain of the I319M mutation creates steric hindrance, both

impeding Enasidenib binding.

Mutations in cis: Biochemical studies predicted and subsequent cellular assays confirmed

that these same mutations (Q316E, I319M) can also confer resistance when they occur on

the same allele as the primary R140Q mutation (in cis).
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Caption: Mechanism of Enasidenib action and resistance.

Isoform Switching
Another clinically observed mechanism of resistance is "isoform switching," where a patient

initially responsive to Enasidenib (an IDH2 inhibitor) acquires a new mutation in the IDH1

gene. This leads to the production of 2-HG from a different enzyme source, rendering the

IDH2-specific inhibitor ineffective. Similarly, patients treated with the IDH1 inhibitor Ivosidenib

have been observed to acquire IDH2 mutations at relapse. This highlights the plasticity of

cancer cells and the critical importance of 2-HG production for their survival.
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Caption: Logical flow of acquired resistance to Enasidenib.

Quantitative Data Comparison
The following tables summarize key biochemical and clinical data related to Enasidenib
sensitivity and resistance.

Table 1: Biochemical Activity and Enasidenib Sensitivity of IDH2 Variants
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IDH2 Variant Description
Enasidenib IC₅₀
(nM)

Data Source

IDH2 R140Q/WT

Heterodimer

Primary oncogenic

mutation
30

IDH2 R172K/WT

Heterodimer

Alternative oncogenic

mutation
10

IDH2 R140Q

homodimer

Oncogenic

homodimer
100

IDH2 R140Q + Q316E

(in trans)
Resistance mutation

Resistant (2-HG

production not

inhibited by 1000 nM)

IDH2 R140Q + I319M

(in trans)
Resistance mutation

Resistant (2-HG

production not

inhibited by 1000 nM)

IDH2 R140Q/Q316E

(in cis)
Resistance mutation

Resistant (2-HG

production not

inhibited by 1000 nM)

IDH2 R140Q/I319M

(in cis)
Resistance mutation

Resistant (2-HG

production not

inhibited by 1000 nM)

Table 2: Clinical Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AML
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Metric Result Population Data Source

Overall Response

Rate (ORR)
40.3% R/R AML

Complete Remission

(CR) Rate
19.3% R/R AML

Median Overall

Survival (OS)
9.3 months R/R AML

Median OS in patients

achieving CR
19.7 months R/R AML

Median OS (IDH2-

R140)
5.7 months

R/R AML (IDHENTIFY

Trial)

Median OS (IDH2-

R172)
14.6 months

R/R AML (IDHENTIFY

Trial)

Table 3: Impact of Co-occurring Mutations on Enasidenib Response

Co-mutation Status Impact on Response Data Source

RAS/MAPK Pathway

Mutations

Associated with primary

resistance / decreased clinical

response.

High Mutation Burden (>6

mutations)

Associated with a lower

likelihood of achieving a

response.

FLT3-ITD or -TKD Associated with nonresponse.

Key Experimental Protocols
The identification and characterization of Enasidenib resistance mutations rely on a

combination of patient sample analysis, cellular assays, and biochemical studies.

Patient Sample Analysis and Sequencing
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This workflow is crucial for identifying resistance mutations as they emerge in the clinical

setting.

Objective: To identify genetic alterations associated with clinical relapse.

Methodology:

Sample Collection: Bone marrow aspirates or peripheral blood samples are collected from

patients at baseline (before treatment) and at the time of clinical relapse.

Genomic DNA Extraction: DNA is isolated from mononuclear cells.

Next-Generation Sequencing (NGS): Targeted gene panels or whole-exome sequencing is

performed to identify mutations in IDH1, IDH2, and other relevant cancer-associated

genes.

Variant Allele Frequency (VAF) Analysis: The VAF of the primary IDH2 mutation and any

newly acquired mutations is quantified to track clonal evolution during treatment and

relapse.
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Caption: Workflow for identifying resistance mutations.

Cellular 2-HG Measurement Assay
This cell-based assay validates whether a specific mutation confers resistance to Enasidenib
by measuring its impact on 2-HG production.

Objective: To determine the effect of secondary IDH2 mutations on Enasidenib's ability to

suppress 2-HG.
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Methodology:

Cell Line Transduction: A suitable hematopoietic cell line (e.g., Ba/F3) is engineered to

express various IDH2 constructs: the primary mutation alone (e.g., R140Q), or double

mutants in cis (e.g., R140Q/Q316E). To model trans mutations, separate cell populations

expressing the primary mutation and the secondary mutation are co-cultured.

Drug Treatment: The transduced cells are cultured and treated with a dose range of

Enasidenib or a vehicle control (DMSO).

Metabolite Extraction: After a set incubation period, intracellular metabolites are extracted

from the cells.

2-HG Quantification: The concentration of 2-HG is measured using liquid chromatography-

mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Resistance is confirmed if 2-HG levels remain high in the cells with the secondary

mutation despite Enasidenib treatment.

In Vitro IDH2 Enzyme Activity Assay
This biochemical assay directly measures the enzymatic activity of purified IDH2 proteins to

determine IC₅₀ values.

Objective: To quantify the inhibitory potency of Enasidenib against different IDH2 protein

variants.

Methodology:

Protein Expression and Purification: Recombinant IDH2 proteins (wild-type, single

mutants, and double mutants) are expressed and purified. To study heterodimers, proteins

may be co-expressed or immunoprecipitated from cells.

Enzyme Reaction: The purified enzyme is incubated in a reaction mixture containing the

substrates alpha-ketoglutarate (α-KG) and NADPH, along with varying concentrations of

Enasidenib.
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Activity Measurement: The enzyme's activity (rate of NADPH consumption) is measured

spectrophotometrically by monitoring the decrease in absorbance at 340 nm.

IC₅₀ Determination: The drug concentration that causes 50% inhibition of enzyme activity

(IC₅₀) is calculated by plotting enzyme activity against the drug concentration. A significant

increase in the IC₅₀ value for a double-mutant protein compared to the single-mutant

protein indicates resistance.

Alternative Strategies and Future Outlook
The emergence of resistance necessitates the development of new therapeutic strategies.

Combination Therapies: Given that co-occurring mutations in signaling pathways like

RAS/MAPK contribute to primary resistance, combining Enasidenib with inhibitors of these

pathways is an area of active investigation.

Next-Generation IDH Inhibitors: The development of pan-IDH inhibitors, which target both

IDH1 and IDH2, could be a strategy to overcome isoform switching. Additionally, novel

inhibitors that can effectively bind to the Enasidenib-resistant dimer interface mutants are

needed.

Monitoring: Routine monitoring of plasma 2-HG levels and circulating tumor DNA (ctDNA)

could allow for the early detection of emerging resistance, enabling timely therapeutic

adjustments.

Understanding the molecular basis of Enasidenib resistance is critical for optimizing treatment

for patients with IDH2-mutant AML. The continued characterization of resistance mechanisms

will guide the development of more durable and effective therapeutic approaches.

To cite this document: BenchChem. [Navigating Resistance: A Comparative Guide to
Enasidenib Resistance Mutations in IDH2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560146#enasidenib-resistance-mutations-in-idh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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